Methyl Imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are a class of compounds that have garnered interest in various fields of chemistry and pharmacology due to their potential biological activities. These compounds are structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining imidazole and pyridine rings. This core structure is often found in natural products and pharmaceuticals, indicating its significance in medicinal chemistry .
Synthesis Analysis
The synthesis of methyl imidazo[1,2-a]pyridine derivatives has been approached through various methods. One notable method involves a one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate, which has been used to produce compounds with anthelmintic properties . Another approach is the copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, which allows for the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives . Additionally, the use of bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones has been reported to yield imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of methyl imidazo[1,2-a]pyridine-8-carboxylate is characterized by the imidazo[1,2-a]pyridine scaffold. This structure is versatile and allows for various functionalizations, which can significantly alter the compound's biological activity and physical properties. The presence of the carboxylate group at the 8-position is a common feature in this class of compounds, which can be further modified to yield a wide range of derivatives .
Chemical Reactions Analysis
Methyl imidazo[1,2-a]pyridine-8-carboxylate and its derivatives participate in a variety of chemical reactions. For instance, the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves the treatment of the amino group of polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage from the solid-support . Moreover, the multicomponent reactions of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been used to produce fully substituted furans, showcasing the reactivity of the imidazo[1,2-a]pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are influenced by their molecular structure. The presence of the imidazo[1,2-a]pyridine core contributes to the compound's stability and reactivity. The electronic properties of the fused rings can affect the acidity and basicity of the molecule, as well as its solubility and crystallinity. The introduction of various substituents can further modify these properties, making these compounds suitable for a range of applications in medicinal chemistry and materials science .
Scientific Research Applications
Synthesis and Chemical Properties
Water-Mediated Synthesis : A study demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. This work also reported on the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions. The use of acetonitrile as a solvent and Ag-catalysis enabled intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).
Carbonylation Approach : An efficient copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes was reported. This transformation opens a new route to synthesize the C-3 carbonyl imidazo[1,2-a]pyridine derivative, commonly seen in natural products and pharmaceuticals (Sai Lei et al., 2016).
Applications in Pharmaceutical Research
- Antimycobacterial Properties : Research identified imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial leads, generated through whole-cell screening against Mycobacterium tuberculosis. The study focused on the synthesis and structure-activity relationship of these inhibitors, optimizing their physicochemical properties (Sreekanth A. Ramachandran et al., 2013).
Structural Studies and Derivatives
- Crystal Correlation and Anticholinesterase Potential : A study on imidazo[1,2-a]pyridine-based compounds, important for treating heart and circulatory failures, synthesized a series of derivatives. The structural occupancy and inhibitory effects against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) were analyzed, revealing potential inhibitors (Huey Chong Kwong et al., 2019).
Synthesis and Characterization
- Novel Synthesis Methods : Innovative synthesis methods for imidazo[1,2-a]pyridines were developed. For instance, a novel one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines was reported, enabling the introduction of various substituents (J. Crawforth et al., 2009).
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568168 | |
Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Imidazo[1,2-a]pyridine-8-carboxylate | |
CAS RN |
133427-07-3 | |
Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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